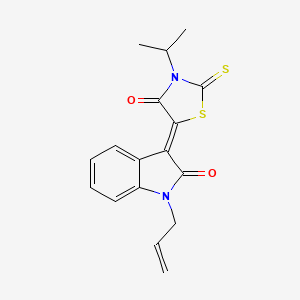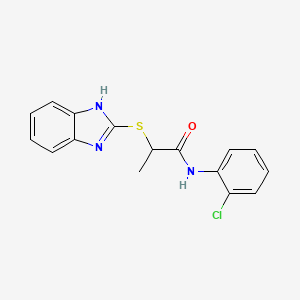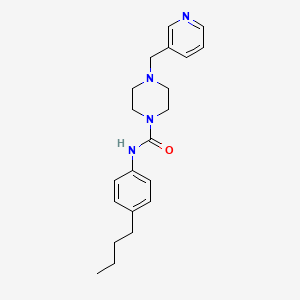![molecular formula C22H21N5OS2 B4793758 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4793758.png)
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
描述
Synthesis Analysis
The synthesis of such compounds often involves the condensation of acetyl derivatives with various substituted phenyl and ethyl groups under controlled conditions. For example, the synthesis of similar acetamide derivatives has been explored through reactions that establish their structure using spectral data such as MS, IR, CHN, and 1H NMR (Wang et al., 2010). These procedures highlight the importance of precise synthetic routes in achieving the desired compound with the correct molecular configuration.
Molecular Structure Analysis
The molecular structure of compounds like "2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide" is characterized by detailed spectroscopic analysis. Techniques such as 1H NMR, 13C NMR, and mass spectrometry are crucial for elucidating the structure, confirming the presence of specific functional groups and the overall architecture of the molecule (Saravanan et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to their active sites, such as the triazole and thiazole rings. The reactivity can be influenced by substituents on the rings, which can lead to different biological activities. For instance, the synthesis and reactivity of related thiazole and triazole derivatives have been investigated for their potential antimicrobial activities, demonstrating how structural modifications can impact biological outcomes (Liao et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for their practical application. These characteristics depend on the molecular structure and can be modified through synthetic adjustments. While specific data on the physical properties of "2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide" are not provided, similar compounds have been analyzed to determine their physical properties, which are crucial for formulating these compounds for biological applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and stability under various conditions, are key to understanding the utility of these compounds in different environments. The presence of the triazole and thiazole moieties in the compound suggests a potential for engaging in chemical interactions that could be leveraged in pharmaceutical development. Research into similar compounds has shown a range of activities, from antimicrobial to anticancer properties, highlighting the importance of chemical properties in determining the compound's application potential (Duran & Canbaz, 2013).
作用机制
Target of Action
It’s known that 1,2,4-triazole derivatives exhibit a series of pharmacological activities such as antibacterial, antifungal, antitubercular, anticancer, antioxidant, antiviral, anti-inflammatory, antidepressant, etc . Therefore, the targets could be a wide range of enzymes or receptors involved in these biological processes.
Mode of Action
It’s known that the compound has been tested to possess 15-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay . This suggests that the compound may interact with its targets by neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress.
Biochemical Pathways
The compound likely affects the biochemical pathways related to oxidative stress. Oxidative stress is caused by an imbalance between the production and accumulation of ROS in cells and tissues and the ability of a biological system to detoxify these reactive products . By acting as an antioxidant, the compound could help restore this balance, thereby affecting the downstream effects associated with oxidative stress, such as cell and tissue damage .
Pharmacokinetics
It’s known that the compound is a derivative of 1,2,4-triazole , which is a heterocyclic compound known for its good bioavailability and ability to penetrate biological membranes. Therefore, it’s reasonable to assume that the compound may have similar properties.
Result of Action
The compound’s antioxidant action could result in the reduction of oxidative stress in cells and tissues . This could potentially lead to a decrease in cell and tissue damage, and therefore, could have therapeutic effects in diseases where oxidative stress plays a key role, such as diabetes, cancer, cardiovascular and neurodegenerative diseases, and different digestive disorders .
Action Environment
Environmental factors such as pollutants, ionizing radiation, and heavy metals can contribute to a significant increase in ROS production, therefore causing the imbalance that leads to oxidative stress . The compound’s antioxidant action could potentially be influenced by these environmental factors.
未来方向
Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a potential candidate for further pharmacological studies . Future research could focus on exploring its biological activities and optimizing its properties for potential therapeutic applications.
属性
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS2/c1-3-27-20(17-7-5-4-6-8-17)25-26-22(27)30-14-19(28)24-21-23-18(13-29-21)16-11-9-15(2)10-12-16/h4-13H,3,14H2,1-2H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFVXGVAURQZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(allylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4793679.png)

![N-(3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4793696.png)
![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4793703.png)
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde O-(cyclopropylcarbonyl)oxime](/img/structure/B4793715.png)

![4-[(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4793726.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4793736.png)
![N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide](/img/structure/B4793738.png)


![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4793756.png)
![2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4793762.png)
![1-ethyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793768.png)